molecular formula C26H26F3N3O4 B2753255 (E)-2-cyano-N-cyclohexyl-3-[3-methoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]prop-2-enamide CAS No. 556022-33-4

(E)-2-cyano-N-cyclohexyl-3-[3-methoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]prop-2-enamide

Cat. No.: B2753255
CAS No.: 556022-33-4
M. Wt: 501.506
InChI Key: CDANEOGLMVBUEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a serendipitous regioselective approach. Researchers achieved its formation through a one-pot cascade reaction. Specifically, they combined 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diketones in the presence of NBS. This unexpected protocol allowed simultaneous functionalization of both N-acylation and S-alkylation, leading to the formation of 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles .


Physical and Chemical Properties Analysis

Scientific Research Applications

Chemical Stability and Tautomerization

The stability of chemical compounds closely related to the requested compound has been studied through Gibbs free energies based on Density Functional Theory (DFT) calculations. These studies suggest that certain tautomeric forms, such as enaminones, exhibit specific stability characteristics influenced by naphthoannulation and the insertion of electron-withdrawing substituents. These factors affect the zwitterionic character and intramolecular hydrogen bonding, crucial for understanding the behavior and applications of complex molecules like the one (Dobosz, Mućko, & Gawinecki, 2020).

Crystal Structure and Hydrogen Bonding

The crystal structures of related enaminones have been analyzed to understand their hydrogen bonding and molecular conformation. This analysis is essential for designing compounds with desired physical and chemical properties, including solubility and reactivity. Such insights are valuable for developing new materials or pharmaceuticals with specific characteristics (Kubicki, Bassyouni, & Codding, 2000).

Catalytic Activity in Chemical Synthesis

Studies on catalytic systems, such as Pd nanoparticles supported on mesoporous graphitic carbon nitride (Pd@mpg-C3N4), have demonstrated high activity and selectivity for the hydrogenation of phenol derivatives to cyclohexanone under mild conditions. This process is crucial for the synthesis of polyamides in the chemical industry. Such research can inform the development of efficient catalysts for synthesizing cyclohexyl-related compounds, which might include the compound (Wang et al., 2011).

Molecular Interactions and Mechanofluorochromic Properties

Research into the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives reveals the impact of molecular interactions and stacking modes on optical properties. Such studies provide a foundation for designing new materials with specific luminescent properties, potentially useful in sensing, imaging, or electronic applications (Song et al., 2015).

Electrocatalytic Reduction of Aromatic Compounds

The electrocatalytic reduction of aromatic compounds to their saturated counterparts is a critical process in organic synthesis and industrial chemistry. Research on solvated electrons generated at cathodes for reducing compounds like phenol to cyclohexanol illustrates the potential for electrochemical methods in synthesizing compounds related to the query compound (Misra & Yadav, 1982).

Mechanism of Action

The compound’s mechanism of action remains an area of interest. It has been primarily screened for its ability to bind with DNA duplexes. Notably, it interacts with the minor groove of DNA, forming stable complexes. The most promising derivative demonstrated strong binding affinity with double-helical DNA, making it a potential candidate for tumor-related afflictions .

Properties

IUPAC Name

(E)-2-cyano-N-cyclohexyl-3-[3-methoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F3N3O4/c1-35-23-13-17(12-18(15-30)25(34)32-20-7-3-2-4-8-20)10-11-22(23)36-16-24(33)31-21-9-5-6-19(14-21)26(27,28)29/h5-6,9-14,20H,2-4,7-8,16H2,1H3,(H,31,33)(H,32,34)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDANEOGLMVBUEE-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2CCCCC2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2CCCCC2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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